2-amino-7-methoxy-4-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7-METHOXY-4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromenyl cyanide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-METHOXY-4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the chromenyl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functional group modifications: Introduction of the amino, methoxy, and nitro groups through substitution reactions.
Formation of the benzodioxin ring: This can be synthesized through a series of condensation reactions.
Introduction of the cyanide group: This is typically done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the positions ortho and para to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-7-METHOXY-4H-CHROMEN-3-YL CYANIDE: Lacks the benzodioxin and nitro groups.
4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: Lacks the amino and methoxy groups.
Uniqueness
The presence of the benzodioxin and nitro groups in 2-AMINO-7-METHOXY-4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.
Properties
Molecular Formula |
C19H15N3O6 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-amino-7-methoxy-4-(5-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O6/c1-25-11-2-3-12-15(8-11)28-19(21)13(9-20)17(12)10-6-14(22(23)24)18-16(7-10)26-4-5-27-18/h2-3,6-8,17H,4-5,21H2,1H3 |
InChI Key |
QVYRQKKGHDPAFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C4C(=C3)OCCO4)[N+](=O)[O-] |
Origin of Product |
United States |
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